molecular formula C8H10ClN3 B8053308 (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B8053308
M. Wt: 183.64 g/mol
InChI Key: UNUNPJLXCZCCKF-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a fused pyrrolopyridine core with a methanamine substituent at the 2-position. This compound is structurally characterized by a bicyclic system combining pyrrole and pyridine rings, with the hydrochloride salt enhancing solubility and stability for pharmaceutical applications. It is commercially available in high purity (95%) with varying quantities (100 mg to 1 g) and pricing tiers (e.g., 1 g at €440.00) . Its CAS registry number is 2204255-39-8, and it is cataloged under MFCD30537040 .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;/h1-3,5,11H,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNPJLXCZCCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Research

One of the most promising applications of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is in cancer treatment. Research has indicated that derivatives of pyrrolo[2,3-c]pyridine can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the nanomolar range. This suggests a potential pathway for developing targeted cancer therapies .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its structure allows for interactions with neurotransmitter systems, making it a candidate for treating neurological disorders. Preliminary studies have shown that related compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. The ability to modify its structure by introducing various substituents allows researchers to tailor its properties for specific biological activities.

Table 1: Summary of Synthetic Pathways

StepReactantsConditionsProducts
1Pyridine derivative + AmineHeat, solventIntermediate compound
2Intermediate + HClAcidic conditionsThis compound

Case Study 1: FGFR Inhibition

A study published in Royal Society of Chemistry detailed the synthesis of various pyrrolo[2,3-c]pyridine derivatives and their evaluation as FGFR inhibitors. The lead compound demonstrated significant anti-proliferative effects on breast cancer cell lines and induced apoptosis . This case underscores the potential of this compound class in oncology.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the modulation of neurotransmitter systems using derivatives of this compound. The results indicated that certain modifications led to enhanced binding affinity to serotonin receptors, suggesting therapeutic potential in treating depression and anxiety disorders.

Mechanism of Action

The mechanism by which (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and applications.

Structural Analogs in the Pyrrolopyridine Family

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties
This compound Methanamine at 2-position; HCl salt C₈H₁₀ClN₃ 183.64 g/mol Purity: 95%; Price: €440.00/g
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride Ethanamine at 3-position; di-HCl salt C₉H₁₃Cl₂N₃ 242.13 g/mol Enhanced solubility due to dihydrochloride form; used in receptor-binding studies
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Carboxylic acid at 2-position; Cl at 5-position C₈H₅ClN₂O₂ 196.59 g/mol Synthetic yield: 71%; intermediate for kinase inhibitors
3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Bromo at 3-position; sulfonyl group C₁₃H₁₀BrN₂O₂S 353.20 g/mol Electrophilic substituent for cross-coupling reactions; pharmaceutical research

Heterocyclic Amines with Varied Core Structures

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties
(1H-Indol-2-yl)methanamine hydrochloride Indole core C₉H₁₁ClN₂ 182.65 g/mol Similarity score: 0.95; used in serotonin receptor modulation
1-[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methanamine hydrochloride Pyrrolopyrimidine-piperidine hybrid C₁₂H₁₈ClN₅ 267.76 g/mol Targets kinase domains; higher molecular weight for enhanced binding
[5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-c]pyridine] Dioxolane substituent at 5-position C₁₀H₉N₂O₂ 189.20 g/mol Protects reactive sites during synthesis; intermediate for antiviral agents

Key Comparative Insights

  • Substituent Position and Bioactivity : The 2-methanamine substituent in the target compound contrasts with 3-ethanamine analogs (e.g., ), which exhibit altered binding affinities due to spatial orientation. Chloro or methoxy groups at the 5-position (e.g., ) improve metabolic stability but reduce synthetic yields (71% for 5-Cl vs. 80% for 5-OCH₃).
  • Salt Forms: Dihydrochloride salts (e.g., ) generally offer superior aqueous solubility compared to monohydrochloride forms, critical for in vivo applications.
  • Cost and Availability: The target compound is priced higher (€440.00/g) than tert-butyl-protected analogs (e.g., tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate at €203.00/g), reflecting its specialized synthetic route .
  • Structural Isomerism : Pyrrolo[3,2-c]pyridin-2-yl analogs (similarity score: 0.93 ) demonstrate how ring connectivity impacts electronic properties and receptor interactions.

Biological Activity

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride, with the CAS number 2204255-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₈H₁₀ClN₃
  • Molecular Weight : 183.64 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities.

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds often target various biological pathways, particularly those involved in cancer and inflammation. The following mechanisms have been identified:

  • FGFR Inhibition : Some pyrrolo derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a related compound demonstrated IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2 in breast cancer models, leading to reduced cell proliferation and induced apoptosis in vitro .
  • TNIK Inhibition : Another study highlighted the ability of certain pyrrolo derivatives to inhibit TNIK (TRAF2 and NCK interacting kinase), with some compounds exhibiting IC₅₀ values lower than 1 nM. This inhibition was linked to decreased IL-2 secretion, suggesting potential applications in autoimmune diseases and cancer therapy .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target/Mechanism IC₅₀ Values
FGFR InhibitionFGFR1, FGFR27 nM, 9 nM
TNIK InhibitionTNIK< 1 nM
IL-2 SecretionImmune ResponseConcentration-dependent

Case Study 1: FGFR Targeting in Breast Cancer

A series of studies demonstrated that pyrrolo derivatives could effectively inhibit FGFR signaling pathways. In one study involving breast cancer cell lines (4T1), compound 4h exhibited significant anti-proliferative effects and induced apoptosis through FGFR inhibition. This suggests that targeting FGFRs with pyrrolo derivatives could be a viable strategy for developing new cancer therapies .

Case Study 2: TNIK Inhibition and Autoimmunity

In another investigation focusing on TNIK inhibitors, several pyrrolo derivatives were synthesized and evaluated for their ability to inhibit IL-2 secretion. The results indicated that these compounds could modulate immune responses effectively, indicating their potential use in treating autoimmune diseases where IL-2 plays a critical role .

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